4-(tert-butyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide
Description
The compound 4-(tert-butyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide is a heterocyclic amide featuring a thiazolo[5,4-c]azepine core fused to a benzamide moiety substituted with a tert-butyl group. This structure combines a rigid bicyclic system with a lipophilic tert-butyl substituent, which may enhance metabolic stability and target binding in pharmacological contexts.
Properties
IUPAC Name |
4-tert-butyl-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-18(2,3)12-8-6-11(7-9-12)15(22)21-17-20-13-5-4-10-19-16(23)14(13)24-17/h6-9H,4-5,10H2,1-3H3,(H,19,23)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOSNCKVEKHZJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C(=O)NCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(tert-butyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide is a member of the thiazoloazepine class of compounds. These compounds have garnered attention due to their diverse biological activities, including potential applications in medicinal chemistry. This article aims to explore the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C_{15}H_{20}N_{2}O_{1}S
- Molecular Weight : 284.39 g/mol
- IUPAC Name : 4-(tert-butyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide
This structure features a tert-butyl group and a thiazoloazepine moiety that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The thiazoloazepine core is known for its ability to modulate enzyme activity and receptor binding. The compound may act through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could bind to receptors and alter their activity, influencing cellular signaling pathways.
- Antioxidant Activity : Potential antioxidant properties may help mitigate oxidative stress in cells.
Anticancer Activity
Research has indicated that compounds within the thiazoloazepine family exhibit significant anticancer properties. For instance, a study evaluated the anticancer effects of related compounds against various cancer cell lines such as leukemia and breast cancer. The results demonstrated that certain derivatives showed promising cytotoxic effects with IC50 values in the low micromolar range .
Antimicrobial Properties
In vitro studies have also assessed the antimicrobial efficacy of similar thiazolo compounds. These studies revealed that some derivatives displayed potent antibacterial and antifungal activities, suggesting potential applications in treating infections caused by resistant strains .
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Data Summary Table
Comparison with Similar Compounds
Comparison with Structural Analogues
2.1 Structural and Molecular Comparisons
Key structural variations among analogues lie in the substituents attached to the thiazoloazepin ring or the benzamide group. Below is a comparative analysis of molecular features:
Key Observations:
- Compound 72 demonstrates how substituents on the benzamide’s amine group (e.g., pyrazole) can modulate activity .
- The Fe(III) complex in highlights how metal coordination enhances pharmacological properties, though the target compound lacks such derivatization .
2.3 Functional and Pharmacological Implications
- Lipophilicity : The tert-butyl group in the target compound likely enhances lipophilicity compared to smaller substituents (e.g., acetamide), which could improve blood-brain barrier penetration or target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
